For instance, one study describes a method for synthesizing ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a compound structurally similar to 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide. This synthesis involves reacting mono-methyl isophthalate with thionyl chloride, followed by a reaction with 1-(N-morpholino)cyclohexene to yield 3-[(2-oxocyclohexyl)-carbonyl]-benzoate. This intermediate is then reacted with hydrazine hydrate, followed by dehydrogenation and benzylation to yield YD-3. []
Applications
For example, the related compound YD-3, mentioned earlier, exhibits anti-thrombin activity. [] This suggests that 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide could be used as a starting point for developing novel anti-thrombotic agents. Furthermore, its inclusion in chemical libraries for drug discovery further implies its potential as a scaffold for exploring novel therapeutics.
Related Compounds
SNX-2112 (9)
Compound Description: SNX-2112, chemically named 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide, is a potent and selective heat shock protein 90 (Hsp90) inhibitor. It exhibits nanomolar antiproliferative activity against various cancer cell lines, including Her2 and HT-29, with IC50 values of 11 nM and 3 nM, respectively []. SNX-2112 induces heat shock protein 70 (Hsp70) and promotes the degradation of specific client proteins in cells, supporting Hsp90 inhibition as its mechanism of action [].
Relevance: SNX-2112 shares a core structure with 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide, featuring a trifluoromethyl-substituted tetrahydroindazole ring directly linked to a benzamide moiety. The primary structural distinctions lie in the substitutions on the benzamide ring. SNX-2112 possesses a (trans-4-hydroxycyclohexyl)amino group at the 2-position and lacks substitutions on the tetrahydroindazole ring, unlike the dimethyl substituents present in SNX-2112 [].
SNX-5422 (10)
Compound Description: SNX-5422, the amino-acetic acid prodrug of SNX-2112, is chemically defined as amino-acetic acid 4-[2-carbamoyl-5-(6,6-dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-phenylamino]-cyclohexyl ester methanesulfonate. This compound demonstrates good oral bioavailability and efficacy in a wide range of xenograft tumor models, including a 67% growth delay in an HT-29 model []. SNX-5422 is currently undergoing multiple phase I clinical trials [].
Relevance: SNX-5422 is the prodrug of SNX-2112 and, therefore, structurally related to 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide. The active metabolite of SNX-5422, SNX-2112, shares the core trifluoromethyl-substituted tetrahydroindazole-benzamide structure with 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide. The differences reside in the substituents on the benzamide ring and the presence or absence of dimethyl groups on the tetrahydroindazole moiety [].
SNX-0723
Compound Description: SNX-0723, with the chemical name 2-fluoro-6-[(3S)-tetrahydrofuran-3-ylamino]-4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide, functions as a small-molecule inhibitor of Hsp90, demonstrating brain permeability and oral availability []. It effectively prevents α-synuclein (αsyn) oligomerization, reduces high-molecular-mass oligomeric αsyn, and protects against αsyn cytotoxicity []. This compound exhibits an EC50 of approximately 48 nM for inhibiting αsyn oligomerization and induces brain Hsp70 elevation in vivo [].
Relevance: While SNX-0723 belongs to the same benzamide class of Hsp90 inhibitors as 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide, it differs in the heterocyclic ring attached to the benzamide moiety. Instead of a tetrahydroindazole ring, SNX-0723 features a trimethyl-substituted tetrahydroindole ring. Despite this variation, both compounds share the common benzamide scaffold and target Hsp90, indicating their structural and functional relationship [].
Compound Description: N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide, also known as Entrectinib, is a potent inhibitor of various protein kinases, specifically targeting those with deregulated activity [, , ]. It shows promise in treating diseases caused by such kinase dysregulation and has novel solid forms identified through research [, , ]. This compound has received orphan drug designation for treating neuroblastoma [].
Relevance: Entrectinib exhibits structural similarities to 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide, both containing an indazole moiety linked to a benzamide group. The key structural differences lie in the substituents and their positions. Entrectinib has a 3,5-difluorobenzyl group at the 5-position of the indazole ring, a 4-methylpiperazin-1-yl group at the 4-position of the benzamide ring, and a tetrahydro-2H-pyran-4-ylamino group at the 2-position of the benzamide ring. These specific structural features contribute to its distinct kinase inhibitory activity and therapeutic potential [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.